molecular formula C5H2ClFN2O3 B009366 2-Chloro-3-fluoro-4-nitropyridine N-oxide CAS No. 101664-56-6

2-Chloro-3-fluoro-4-nitropyridine N-oxide

Cat. No. B009366
M. Wt: 192.53 g/mol
InChI Key: IQKSCEDCDQGAAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as meta-substituted 3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides, demonstrates innovative methods for introducing fluorine atoms into pyridine N-oxides. Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature has been shown to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield, indicating a potential pathway for synthesizing 2-Chloro-3-fluoro-4-nitropyridine N-oxide (Brugarolas et al., 2016).

Molecular Structure Analysis

Studies on related pyridine N-oxides have shown varying molecular structures influenced by substituent groups. For example, gas-phase electron diffraction studies have detailed the molecular structures of different substituted pyridine N-oxides, offering insights into the bond lengths and angles that could be relevant to understanding the structure of 2-Chloro-3-fluoro-4-nitropyridine N-oxide (Chiang & Song, 1983).

Chemical Reactions and Properties

The reactivity of pyridine N-oxides towards nucleophilic substitution has been highlighted, with studies showing the activation of the nitro group in pyridine N-oxides for nucleophilic replacement. This suggests that 2-Chloro-3-fluoro-4-nitropyridine N-oxide could similarly undergo various chemical reactions, enabling the synthesis of diverse derivatives (Nizhnik et al., 2008).

Physical Properties Analysis

The crystal and molecular structures of related compounds, such as 3,5-difluoro-4-nitropyridine N-oxide, provide insights into the physical properties like crystal packing, molecular conformation, and intramolecular interactions. These studies can infer the behavior and stability of 2-Chloro-3-fluoro-4-nitropyridine N-oxide in solid states (Batsanov, 2000).

Scientific Research Applications

  • Synthesis of Fluoropyridines : Direct radiofluorination of pyridine N-oxides, like 2-Chloro-3-fluoro-4-nitropyridine N-oxide, allows for the synthesis of meta-substituted fluoropyridines, which have potential applications in pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016).

  • Organic Synthesis and Catalysis : Compounds like 2-chloro-5-fluoropyridine show properties of high volatility and weak basicity, which are useful in organic synthesis and catalysis (Hand & Baker, 1989).

  • New Compounds with Unique Properties : Novel synthesis methods for derivatives of nitropyridine N-oxides result in compounds with distinct optical properties and structural features (Jukić et al., 2010).

  • Crystal Structure Analysis : The study of crystal structures of nitropyridine N-oxides reveals interesting properties like orientational disorder at higher temperatures and attractive intermolecular contacts, which are significant in understanding molecular interactions (Hanuza et al., 2002).

  • Facile Synthesis Techniques : Development of one-pot methods for direct arylation and alkylation of nitropyridine N-oxides enhances the production efficiency and applicability to a variety of pyridine compounds (Zhang & Duan, 2011).

  • Antineoplastic Activity : Structural modifications of compounds related to 2-Chloro-3-fluoro-4-nitropyridine N-oxide, like arylsulfonylhydrazones of 2-formylpyridine N-oxide, retain antineoplastic activity, showing their potential in cancer treatment (Agrawal & Sartorelli, 1978).

Safety And Hazards

This compound is classified as hazardous, with danger statements including H302-H312-H315-H319-H331-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2-chloro-3-fluoro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKSCEDCDQGAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426821
Record name 2-Chloro-3-fluoro-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-4-nitropyridine N-oxide

CAS RN

101664-56-6
Record name Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101664-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoro-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jatczak - 2014 - biblio.ugent.be
The author and the promoter give the authorization to consult and to copy parts of this work for personal use only. Every other use is subject to the copyright laws. Permission to …
Number of citations: 3 biblio.ugent.be

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